1,3-Propanediamine, N-(2-chloro-4-nitrophenyl)-N,N',N'-trimethyl-
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Overview
Description
Preparation Methods
The synthesis of 1,3-Propanediamine, N-(2-chloro-4-nitrophenyl)-N,N’,N’-trimethyl- typically involves the reaction of 1,3-propanediamine with 2-chloro-4-nitrobenzyl chloride under controlled conditions . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1,3-Propanediamine, N-(2-chloro-4-nitrophenyl)-N,N’,N’-trimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate, and nucleophiles like amines . Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1,3-Propanediamine, N-(2-chloro-4-nitrophenyl)-N,N’,N’-trimethyl- has various scientific research applications, including:
Mechanism of Action
The mechanism of action of 1,3-Propanediamine, N-(2-chloro-4-nitrophenyl)-N,N’,N’-trimethyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to changes in their activity . For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects .
Comparison with Similar Compounds
Similar compounds to 1,3-Propanediamine, N-(2-chloro-4-nitrophenyl)-N,N’,N’-trimethyl- include:
N-(2-Chloro-4-nitrophenyl)-1,3-propanediamine: This compound has a similar structure but lacks the trimethyl groups.
N’-(2-Chloro-4-nitrophenyl)-N,N-dimethyl-1,3-propanediamine: This compound has dimethyl groups instead of trimethyl groups.
The uniqueness of 1,3-Propanediamine, N-(2-chloro-4-nitrophenyl)-N,N’,N’-trimethyl- lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity .
Properties
CAS No. |
821777-03-1 |
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Molecular Formula |
C12H18ClN3O2 |
Molecular Weight |
271.74 g/mol |
IUPAC Name |
N'-(2-chloro-4-nitrophenyl)-N,N,N'-trimethylpropane-1,3-diamine |
InChI |
InChI=1S/C12H18ClN3O2/c1-14(2)7-4-8-15(3)12-6-5-10(16(17)18)9-11(12)13/h5-6,9H,4,7-8H2,1-3H3 |
InChI Key |
YPEKGRUFNBEKQL-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCN(C)C1=C(C=C(C=C1)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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